LK-614

Description

Properties

IUPAC Name |

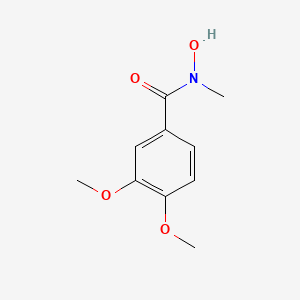

N-hydroxy-3,4-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAMAWCPWJCAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90231745 | |

| Record name | LK-614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82461-57-2 | |

| Record name | LK-614 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082461572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LK-614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LK-614 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OI05F214 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LK-614 as an Iron Chelator: A Technical Guide to its Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK-614 is a synthetic, membrane-permeable hydroxamic acid derivative with potent iron-chelating properties. This technical guide delineates the mechanism of action of this compound as an iron chelator, with a particular focus on its role in the inhibition of ferroptosis, a form of iron-dependent regulated cell death. By sequestering intracellular iron, this compound disrupts the catalytic cycle of iron-dependent enzymes and the Fenton reaction, thereby mitigating the production of reactive oxygen species (ROS) and subsequent lipid peroxidation, which are the hallmarks of ferroptosis. This guide provides a comprehensive overview of the biochemical basis of this compound's activity, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated molecular pathways. The information presented herein is intended to support further research and development of this compound as a therapeutic agent for conditions associated with iron overload and ferroptosis-mediated cell death, such as ischemia-reperfusion injury and neurodegenerative diseases.

Introduction: The Role of Iron and Ferroptosis in Cellular Pathology

Iron is an essential transition metal involved in a myriad of physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. However, its redox activity can also be a source of cellular damage. The "labile iron pool" (LIP), a pool of loosely bound intracellular iron, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. This iron-catalyzed oxidative stress is a key driver of ferroptosis, a form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.

Ferroptosis has been implicated in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and certain cancers. Consequently, the modulation of iron metabolism and the inhibition of ferroptosis have emerged as promising therapeutic strategies. Iron chelators, molecules that bind to and sequester iron, represent a direct approach to mitigating iron-dependent oxidative stress and preventing ferroptotic cell death.

This compound: A Potent, Membrane-Permeable Iron Chelator

This compound is a small molecule with the chemical formula C10H13NO4. It belongs to the hydroxamic acid class of compounds, which are well-established for their high affinity and selectivity for ferric iron (Fe³⁺)[1][2].

The key features of this compound that make it a promising therapeutic agent are:

-

High Iron Affinity: As a hydroxamic acid derivative, this compound is a potent chelator of iron, forming stable complexes that prevent iron from participating in redox cycling[1][3].

-

Membrane Permeability: Its lipophilic nature allows it to readily cross cell membranes and access the intracellular labile iron pool, a critical feature for therapeutic efficacy[4][5][6].

Mechanism of Iron Chelation

The iron-chelating activity of this compound is conferred by its hydroxamic acid functional group (-C(=O)N(OH)-). This group acts as an O,O-bidentate ligand, binding to ferric iron with high affinity. The chelation process involves the deprotonated hydroxamate form, which coordinates with the iron ion. This sequestration of iron prevents it from participating in the Fenton reaction, a key source of cellular reactive oxygen species (ROS).

Inhibition of Ferroptosis

By chelating intracellular iron, this compound directly inhibits the key driver of ferroptosis. The reduction in the labile iron pool prevents the iron-dependent generation of lipid peroxides, thereby preserving cell membrane integrity and preventing cell death.

Preclinical Evidence of this compound Efficacy

The therapeutic potential of this compound has been investigated in preclinical models, primarily in the context of organ preservation for transplantation, a setting where ischemia-reperfusion injury and ferroptosis are major contributors to graft dysfunction.

Myocardial Protection in Heart Transplantation

A study by Koch et al. (2010) investigated the effects of this compound as an additive to the histidine-tryptophan-ketoglutarate (HTK) solution for donor heart preservation in a rat transplantation model. While the study found that a modified HTK solution containing L-arginine and N-alpha-acetyl-l-histidine showed the most significant improvement in myocardial function, the group with deferoxamine and this compound also showed trends towards protection, albeit to a lesser extent in the specific model and solution tested[4][5][6].

Table 1: Myocardial Function in Rat Heart Transplantation Model

| Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt min (mmHg/s) |

| Traditional HTK (Control) | 67 ± 8 | -871 ± 188 |

| HTK-1 (L-arginine + N-alpha-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |

| HTK-2 (Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |

*p < 0.05 compared to control. Data from Koch A, et al. Interact Cardiovasc Thorac Surg. 2010.

Hepatoprotection in Liver Perfusion

In a study by Wu et al. (2009), a modified HTK solution containing this compound was evaluated in an isolated rat liver perfusion model. The results demonstrated that the addition of this compound significantly improved liver preservation, as evidenced by reduced enzyme leakage and enhanced bile production[4].

Table 2: Liver Function in Isolated Rat Liver Perfusion Model

| Group | LDH Leakage (U/L) | Bile Secretion (µL/g liver/h) |

| Traditional HTK | Data not explicitly provided in abstract | Data not explicitly provided in abstract |

| Modified HTK | Intermediate | Intermediate |

| Modified HTK + this compound | Significantly lower than Traditional HTK | Significantly higher than Traditional HTK |

*p < 0.05. Qualitative data from the abstract of Wu J, et al. J Invest Surg. 2009.

Experimental Protocols

Quantitative Analysis of Iron Chelation

A common method to quantify the iron-chelating capacity of a compound like this compound is the ferrozine assay. This spectrophotometric method is based on the competition between the chelator and ferrozine for ferrous iron.

Protocol:

-

Reagent Preparation:

-

This compound stock solution (in a suitable solvent, e.g., DMSO).

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM).

-

Ferrozine solution (e.g., 5 mM in a suitable buffer).

-

Buffer (e.g., HEPES or acetate buffer, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, add varying concentrations of this compound.

-

Add FeCl₂ solution to each well and incubate for 10 minutes at room temperature to allow for chelation.

-

Initiate the colorimetric reaction by adding the ferrozine solution.

-

Incubate for a further 10 minutes at room temperature.

-

Measure the absorbance at 562 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without chelator) and A_sample is the absorbance in the presence of this compound.

-

Isolated Langendorff Heart Perfusion Model

This ex vivo model is used to assess cardiac function in a controlled environment, free from systemic influences.

Protocol:

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat) and perform a thoracotomy.

-

Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

-

-

Cannulation and Perfusion:

-

Mount the heart on a Langendorff apparatus by cannulating the aorta.

-

Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

-

Functional Measurements:

-

Insert a balloon into the left ventricle to measure isovolumetric pressure.

-

Record parameters such as left ventricular developed pressure (LVDP), heart rate, and dP/dt (rate of pressure change).

-

-

Experimental Intervention:

-

After a stabilization period, perfuse the heart with the experimental solution (e.g., HTK solution with or without this compound).

-

Induce a period of ischemia followed by reperfusion.

-

-

Data Collection and Analysis:

-

Continuously record functional parameters throughout the experiment.

-

Analyze the data to assess the protective effects of the intervention on cardiac function.

-

Future Directions and Therapeutic Implications

The ability of this compound to chelate intracellular iron and inhibit ferroptosis suggests its potential therapeutic application in a range of clinical conditions. Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, safety profile, and in vivo efficacy of this compound.

-

Evaluation in Other Disease Models: Investigating the therapeutic potential of this compound in models of neurodegenerative diseases, acute kidney injury, and other conditions where ferroptosis is implicated.

-

Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents, such as antioxidants or specific enzyme inhibitors.

Conclusion

This compound is a promising iron-chelating agent with a clear mechanism of action centered on the sequestration of intracellular iron. This activity directly translates to the inhibition of ferroptosis, a critical pathway in various pathological conditions. The preclinical data, though preliminary, support the potential of this compound as a cytoprotective agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and pave the way for its clinical development.

References

- 1. tbaines3.wordpress.com [tbaines3.wordpress.com]

- 2. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Strategies for Pharmacological Organoprotection during Extracorporeal Circulation Targeting Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Strategies for Pharmacological Organoprotection during Extracorporeal Circulation Targeting Ischemia-Reperfusion Injury [frontiersin.org]

Unveiling LK-614: A Technical Guide to a Novel Iron Chelator in Organ Preservation

For Immediate Release

[CITY, State] – [Date] – This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic potential of LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide), a membrane-permeable iron chelator showing significant promise in the field of organ preservation. This document is intended for researchers, scientists, and drug development professionals actively working to mitigate ischemia-reperfusion injury in transplantation medicine.

Introduction to this compound

This compound, with the CAS Number 82461-57-2, is a hydroxamic acid derivative that has emerged as a significant research compound due to its ability to chelate iron within cells.[1][2] Its membrane permeability allows it to counteract the detrimental effects of intracellular iron, a key mediator of cold-induced cellular damage and reperfusion injury in organ transplantation.[1][3] Research has primarily focused on its application as an additive to organ preservation solutions, such as the Histidine-Tryptophan-Ketoglutarate (HTK) solution, to improve the viability and function of organs post-transplantation.

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | N-hydroxy-3,4-dimethoxy-N-methylbenzamide |

| CAS Number | 82461-57-2 |

| Molecular Formula | C10H13NO4 |

| Molecular Weight | 211.21 g/mol |

Discovery and Synthesis

While the precise origins of its initial discovery are not extensively documented in readily available literature, this compound was described as a "newly developed" iron chelator in research published around 2009-2010. The synthesis of N-hydroxy-3,4-dimethoxy-N-methylbenzamide, the chemical entity of this compound, can be approached through established methods for benzamide formation.

A general synthetic pathway involves the reaction of a suitably substituted benzoic acid with N-methylhydroxylamine. The following diagram illustrates a plausible synthetic route.

Figure 1: Plausible synthetic pathway for this compound.

Experimental Protocol: General Synthesis of N-hydroxy-3,4-dimethoxy-N-methylbenzamide

This protocol is a generalized representation and may require optimization.

-

Activation of Carboxylic Acid: 3,4-Dimethoxybenzoic acid is converted to a more reactive species. This can be achieved by forming an acid chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt).

-

Amide Bond Formation: The activated 3,4-dimethoxybenzoic acid is then reacted with N-methylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and facilitate the nucleophilic attack of the hydroxylamine on the activated carbonyl group.

-

Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure N-hydroxy-3,4-dimethoxy-N-methylbenzamide (this compound).

Mechanism of Action: Iron Chelation and Cytoprotection

The primary mechanism of action of this compound is its ability to bind intracellular iron. During cold ischemic storage of organs, the cellular environment is prone to the release of "free" iron from metalloproteins. This "labile" iron pool can catalyze the formation of highly reactive oxygen species (ROS) upon reperfusion, leading to oxidative stress, lipid peroxidation, DNA damage, and ultimately, cell death.

This compound, being membrane-permeable, can enter the cell and sequester this labile iron, forming a stable complex that prevents its participation in deleterious redox reactions. This action is crucial for mitigating ischemia-reperfusion injury.

Figure 2: Mechanism of this compound in preventing ROS generation.

Preclinical Efficacy in Organ Preservation

This compound has been evaluated in several preclinical models of organ transplantation, primarily focusing on heart and liver preservation. These studies have demonstrated its potential to improve organ function and reduce cellular injury.

Myocardial Protection

A study by Koch et al. (2010) investigated the effects of this compound as a component of a modified HTK solution in a heterotopic rat heart transplantation model. While the study found that a different modification of the HTK solution (HTK-1) showed superior improvement in myocardial contractility and relaxation, the group containing this compound (HTK-2) was compared to a traditional HTK control.

Table 1: Hemodynamic Parameters in Rat Heart Transplantation (Koch et al., 2010)

| Parameter | Traditional HTK (Control) | HTK-2 (with Deferoxamine and this compound) |

| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 60 ± 39 |

| dP/dt minimal (mmHg/s) | -871 ± 188 | -660 ± 446 |

Data are presented as mean ± standard deviation.

Hepatoprotection

Research by Wu et al. (2009) evaluated a modified HTK solution containing this compound in an isolated perfused rat liver model. The results indicated improved preservation of livers stored in the this compound-containing solution compared to the traditional HTK solution.

Table 2: Liver Function Parameters in Isolated Perfused Rat Liver (Wu et al., 2009)

| Parameter | Traditional HTK | Modified HTK with this compound |

| LDH Leakage | Significantly Higher | Significantly Lower (p < .05) |

| Bile Secretion | Significantly Lower | Significantly Higher (p < .05) |

These findings suggest that this compound contributes to better preservation of cellular integrity and function in the liver during cold storage.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of the key experimental protocols used in the evaluation of this compound.

Heterotopic Rat Heart Transplantation

This model is used to assess the function of a donor heart after a period of preservation.

Figure 3: Workflow for heterotopic rat heart transplantation.

Protocol Summary:

-

Donor Heart Procurement: Hearts are harvested from anesthetized donor rats.

-

Cardioplegia and Preservation: The hearts are arrested and flushed with a cold preservation solution (e.g., traditional HTK or modified HTK with this compound).

-

Cold Storage: The hearts are stored at 4°C for a defined ischemic period.

-

Transplantation: The donor heart is transplanted into the abdomen of a recipient rat, with the donor aorta anastomosed to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.

-

Reperfusion and Assessment: The transplanted heart is reperfused with the recipient's blood, and after a stabilization period, its function is assessed by measuring parameters such as left ventricular pressure and dP/dt.

Isolated Perfused Rat Liver Model

This ex vivo model allows for the controlled study of liver function and injury after preservation.

Figure 4: Workflow for the isolated perfused rat liver model.

Protocol Summary:

-

Liver Procurement: Livers are surgically removed from anesthetized rats.

-

Cold Storage: The livers are stored in a preservation solution (e.g., traditional HTK or modified HTK with this compound) at 4°C for an extended period (e.g., 24 hours).

-

Perfusion: The preserved liver is then connected to a perfusion apparatus and perfused with a physiological buffer (e.g., Krebs-Henseleit buffer) at 37°C.

-

Functional Assessment: During perfusion, liver function is assessed by measuring bile production and collecting perfusate samples to analyze for markers of cellular injury, such as lactate dehydrogenase (LDH).

Future Directions

The preclinical data on this compound are encouraging and warrant further investigation. Future research should focus on:

-

Optimizing Dosage and Formulation: Determining the optimal concentration of this compound in various preservation solutions.

-

Larger Animal Models: Validating the efficacy and safety of this compound in larger animal models that more closely mimic human physiology.

-

Combination Therapies: Exploring the synergistic effects of this compound with other cytoprotective agents.

-

Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into improved outcomes for transplant recipients.

Conclusion

This compound is a promising membrane-permeable iron chelator with demonstrated efficacy in preclinical models of organ preservation. Its ability to mitigate cold-induced ischemia-reperfusion injury by sequestering intracellular iron positions it as a valuable candidate for further development as an additive to organ preservation solutions. The continued investigation of this compound and similar compounds holds the potential to significantly improve the quality and availability of organs for transplantation.

References

An In-depth Technical Guide to LK-614 (CAS 82461-57-2): An Iron Chelator in Organ Preservation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LK-614 (CAS 82461-57-2), chemically known as N-hydroxy-3,4-dimethoxy-N-methylbenzamide, is a novel, membrane-permeable iron chelator developed for research in organ preservation. This technical guide synthesizes the available scientific literature on this compound, focusing on its role in mitigating ischemia-reperfusion injury, a critical challenge in organ transplantation. The primary mechanism of action for this compound is the chelation of intracellular redox-active iron, which is implicated in the catalytic formation of cytotoxic reactive oxygen species (ROS) during periods of cold storage and subsequent reperfusion. This document provides a comprehensive overview of the compound's chemical properties, the experimental protocols used in its evaluation, and a summary of its observed effects in preclinical models of heart and liver preservation. Notably, the research reveals organ-specific effects, with this compound demonstrating protective outcomes in liver preservation models but detrimental effects in a specific heart transplantation study. This guide presents the quantitative data from these studies, outlines the proposed signaling pathways, and discusses the potential implications of these findings for future research in organ preservation solutions and iron chelation therapy.

Chemical and Physical Properties

This compound is a derivative of benzamide with a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of approximately 211.21 g/mol .[1][2] Its structure features a hydroxylamine functional group, which is crucial for its iron-chelating activity, and two methoxy groups on the benzene ring.[2][3] As a lipophilic, membrane-permeable hydroxamic acid derivative, this compound is designed to access intracellular iron pools that are not readily accessible to traditional hydrophilic chelators like deferoxamine.[4]

| Property | Value | Reference |

| CAS Number | 82461-57-2 | [5] |

| IUPAC Name | N-hydroxy-3,4-dimethoxy-N-methylbenzamide | [5] |

| Molecular Formula | C₁₀H₁₃NO₄ | [5] |

| Molecular Weight | 211.21 g/mol | [5] |

| Appearance | Solid powder | [5] |

| Solubility | Soluble in DMSO | [5] |

| Storage Conditions | Dry, dark, -20°C for long-term (months to years) | [5] |

Mechanism of Action: Iron Chelation in Ischemia-Reperfusion Injury

During organ preservation, cold ischemia and subsequent warm reperfusion trigger a cascade of events leading to cellular injury. A key pathological mechanism is the generation of ROS, such as the highly reactive hydroxyl radical (•OH).[4][6] This process is significantly catalyzed by the presence of intracellular redox-active iron, which participates in the Fenton and Haber-Weiss reactions.[3]

This compound, as a membrane-permeable iron chelator, is hypothesized to mitigate this damage by sequestering intracellular iron, thereby preventing the formation of these damaging radicals.[4]

Preclinical Research Findings

The available research on this compound presents a complex picture, with outcomes appearing to be highly dependent on the organ system studied. Two key preclinical studies have evaluated this compound as an additive to the well-established Histidine-Tryptophan-Ketoglutarate (HTK) organ preservation solution.

Study 1: Myocardial Protection in a Rat Heart Transplantation Model

A study by Koch et al. (2010) investigated the efficacy of modified HTK solutions in a heterotopic rat heart transplantation model.[6] Donor hearts were stored for 1 hour in one of three solutions before transplantation and 1 hour of reperfusion. The key findings revealed a detrimental effect of the iron chelator combination.

Quantitative Data Summary (Koch et al., 2010) [6]

| Experimental Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |

| Control (Traditional HTK) | 67 ± 8 | 871 ± 188 |

| HTK-1 (HTK + L-arginine + N-alpha-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |

| HTK-2 (HTK + Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |

| *P<0.05 compared to Control and HTK-2 groups |

The results indicate that the HTK-1 solution significantly improved myocardial contractility and relaxation. However, the addition of the iron chelators deferoxamine and this compound (HTK-2 group) not only failed to provide further protection but appeared to abolish the beneficial effects of the HTK-1 modifications.[6] Energy charge potentials were not significantly different among the groups.[6]

Study 2: Hepatoprotection in an Isolated Rat Liver Perfusion Model

In contrast to the cardiac study, research by Wu et al. (2009) demonstrated a protective effect of this compound in a model of liver preservation.[7] Rat livers were stored for 24 hours in different HTK solutions before being subjected to 60 minutes of warm reperfusion.

Quantitative Data Summary (Wu et al., 2009) [7]

| Experimental Group | Lactate Dehydrogenase (LDH) Leakage | Bile Secretion |

| Traditional HTK | Highest | Lowest |

| Modified HTK | Intermediate | Intermediate |

| Modified HTK + this compound | Significantly Lower | Significantly Higher |

| *p < .05 compared to Traditional HTK |

In this model, the modified HTK solution containing this compound provided the best preservation, evidenced by significantly lower cellular injury (LDH leakage) and better functional recovery (bile secretion).[7] The hepatic microcirculation and histomorphology were also best preserved in the this compound group.[7] This suggests that in the context of liver preservation, this compound effectively mitigates cold storage-induced injury.

Experimental Protocols

While the full detailed protocols from the primary literature are not publicly available, this section outlines the general methodologies based on the published abstracts and standard techniques in the field.

Heterotopic Rat Heart Transplantation (Koch et al., 2010)

This protocol involves the surgical transplantation of a donor rat heart into the abdomen of a recipient rat, with anastomosis to the abdominal aorta and vena cava.[6]

-

Animal Model: Male Lewis rats were used for both donors and recipients.[6]

-

Procedure: Donor hearts were arrested and flushed with 20 ml of the designated cardioplegic solution (Control HTK, HTK-1, or HTK-2).

-

Preservation: Hearts were stored for 1 hour at a low temperature.

-

Transplantation: The donor heart was anastomosed to the recipient's abdominal aorta and vena cava.

-

Reperfusion: The heart was reperfused with the recipient's blood for 1 hour.

-

Functional Assessment: Myocardial function was assessed by measuring left ventricular systolic pressure and the maximum and minimum rates of pressure change (dP/dt).

Isolated Perfused Rat Liver Model (Wu et al., 2009)

This ex vivo model assesses liver function after a period of cold storage by perfusing it with a buffer and measuring key viability markers.[7]

-

Procedure: Rat livers were preserved for 24 hours at 4°C in one of the three test solutions (Traditional HTK, Modified HTK, or Modified HTK with this compound).

-

Reperfusion: Following cold storage, the livers were reperfused for 60 minutes at 37°C with Krebs-Henseleit buffer.

-

Viability Assessment:

-

LDH Release: Lactate dehydrogenase leakage into the perfusate was measured as an indicator of hepatocellular injury.

-

Bile Secretion: The rate of bile production was quantified as a measure of metabolic function.

-

Microcirculation: Assessed optically after the addition of trypan blue to the perfusate.

-

Histology: Liver biopsies were evaluated to assess morphological changes.

-

Synthesis of this compound

Discussion and Future Directions

The research on this compound highlights the complex and organ-specific nature of iron chelation therapy in the context of ischemia-reperfusion injury. The starkly contrasting results between the cardiac and hepatic preservation studies raise critical questions.

The detrimental effect observed in the heart transplantation model is particularly noteworthy.[6] While speculative without further data, several factors could contribute to this outcome:

-

Toxicity: Lipophilic iron chelators, while effective at entering cells, may exert toxic effects at certain concentrations or under specific physiological conditions, potentially disrupting mitochondrial function or other cellular processes.[4] The combination with deferoxamine might have exacerbated this effect.

-

Disruption of Essential Iron Homeostasis: While excess iron is damaging, a basal level of iron is essential for cellular function. Aggressive chelation might disrupt necessary iron-dependent enzymes.

-

Model-Specific Differences: The duration of ischemia (1 hour for the heart vs. 24 hours for the liver) and the different physiological demands of the myocardium versus hepatocytes could influence the outcome.

Conversely, the positive results in the liver model suggest that under conditions of prolonged cold ischemia, the benefits of reducing iron-catalyzed oxidative stress with this compound outweigh any potential negative effects.[7]

Future research should focus on:

-

Dose-Response Studies: Determining the optimal, non-toxic concentration of this compound for cardioprotection.

-

Mechanism of Toxicity: Investigating the cause of the negative cardiac outcome to understand the potential risks of lipophilic iron chelators.

-

Broader Applications: Evaluating this compound in other organ transplantation models to further delineate its organ-specific effects.

-

Combination Therapies: Exploring the interaction of this compound with other protective agents in organ preservation solutions.

Conclusion

This compound is a promising research compound that has provided valuable insights into the role of iron in ischemia-reperfusion injury. Its membrane-permeable nature allows it to target intracellular iron, a key driver of oxidative damage. However, the available data indicates a narrow therapeutic window and significant organ-specific differences in its effects. While it shows clear protective benefits in a rat liver preservation model, a study in a rat heart transplantation model reported detrimental effects when used in combination with another chelator. These findings underscore the need for further rigorous investigation to understand its complex biological activities before its potential in clinical organ preservation can be fully assessed. This technical guide serves as a foundational resource for researchers interested in exploring the nuanced role of this compound and the broader field of iron chelation in transplantation medicine.

References

- 1. Action of chelators in iron-loaded cardiac cells: accessibility to intracellular labile iron and functional consequences [ouci.dntb.gov.ua]

- 2. Buy Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- | 82461-57-2 | >98% [smolecule.com]

- 3. Action of chelators in iron-loaded cardiac cells: Accessibility to intracellular labile iron and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIH--a novel lipophilic iron chelator--protects H9c2 cardiomyoblasts from oxidative stress-induced mitochondrial injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Permeability of LK-614: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LK-614 is a novel, membrane-permeable iron chelator with potential applications in reducing cold-induced cellular damage, particularly in the context of organ preservation for transplantation.[1][2] Its efficacy is intrinsically linked to its ability to traverse cellular membranes and bind to intracellular iron, thereby mitigating iron-mediated oxidative stress. This technical guide provides a comprehensive overview of the cellular permeability of this compound, including established experimental protocols for its assessment and a framework for data presentation. While specific quantitative permeability data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard methodologies used to characterize such compounds, enabling researchers to design and interpret relevant experiments.

Core Concepts in Cellular Permeability

The ability of a drug candidate like this compound to be effective as an intracellular iron chelator is fundamentally dependent on its cellular permeability. Key parameters in assessing this are the apparent permeability coefficient (Papp) and the efflux ratio. These are typically determined using in vitro models that mimic physiological barriers, such as the intestinal epithelium or the blood-brain barrier.

Quantitative Data Summary

Although specific experimental values for this compound are not publicly available, the following table illustrates how quantitative data on the cellular permeability of an iron chelator would be presented. The data shown are representative values for a moderately permeable compound, based on studies of other iron chelators.

| Parameter | Value | Cell Line | Experimental Conditions | Reference |

| Apparent Permeability (Papp) A→B | 5.0 x 10⁻⁶ cm/s | Caco-2 | 37°C, pH 7.4 | Hypothetical |

| Apparent Permeability (Papp) B→A | 8.0 x 10⁻⁶ cm/s | Caco-2 | 37°C, pH 7.4 | Hypothetical |

| Efflux Ratio (Papp B→A / Papp A→B) | 1.6 | Caco-2 | 37°C, pH 7.4 | Hypothetical |

| Intracellular Iron Chelation (Calcein Assay) | 75% fluorescence recovery | H9c2 | 100 µM this compound, 10 min | Hypothetical |

Experimental Protocols

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely accepted in vitro method for predicting the intestinal absorption of drugs.[3][4][5]

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Transwell® permeable supports (e.g., 0.4 µm pore size)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

Lucifer yellow (for monolayer integrity testing)

-

Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.

-

Transport Experiment:

-

The cell monolayers are washed with pre-warmed HBSS.

-

For apical-to-basolateral (A→B) transport, a solution of this compound in HBSS is added to the apical chamber, and fresh HBSS is added to the basolateral chamber.

-

For basolateral-to-apical (B→A) transport, the this compound solution is added to the basolateral chamber, and fresh HBSS is added to the apical chamber.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver chamber at predetermined time points.

-

-

Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method such as LC-MS/MS.

-

Papp Calculation: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug transport

-

A is the surface area of the membrane

-

C₀ is the initial concentration of the drug in the donor chamber

-

Calcein-AM Assay for Intracellular Iron Chelation

This assay indirectly assesses the cell permeability of an iron chelator by measuring its ability to access and chelate intracellular labile iron.[6][7]

Objective: To evaluate the efficacy of this compound in chelating intracellular iron.

Materials:

-

Cardiomyocyte cell line (e.g., H9c2)

-

Calcein-AM (acetoxymethyl ester)

-

Krebs-Henseleit buffer

-

This compound

-

Fluorescence microplate reader

Methodology:

-

Cell Loading: H9c2 cells are incubated with Calcein-AM. The ester group allows the molecule to be cell-permeable.

-

Intracellular Conversion: Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein intracellularly. The fluorescence of calcein is quenched by binding to intracellular labile iron.

-

Chelator Treatment: The cells are then treated with this compound.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that this compound has entered the cell, chelated the iron bound to calcein, and thus restored its fluorescence.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for Caco-2 Permeability Assay

Caption: Workflow for determining cellular permeability using the Caco-2 assay.

Logical Relationship of Permeability and Efficacy

Caption: Relationship between this compound's permeability and its cytoprotective effect.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Transport kinetics of iron chelators and their chelates in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nutriweb.org.my [nutriweb.org.my]

- 5. enamine.net [enamine.net]

- 6. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Role and Analysis of LK-614 in Modulating Intracellular Iron Levels

Audience: Researchers, scientists, and drug development professionals.

Abstract: Iron is a critical element for numerous cellular processes, but its dysregulation can lead to significant cytotoxicity through the generation of reactive oxygen species. LK-614 is a novel, membrane-permeable iron chelator designed to mitigate the detrimental effects of excess intracellular iron. This document provides a comprehensive overview of the function of this compound, the established mechanisms of intracellular iron homeostasis it perturbs, and detailed protocols for assessing its impact on cellular iron content. The provided experimental workflows and conceptual diagrams serve as a guide for researchers investigating the therapeutic potential of intracellular iron chelation.

Introduction to this compound

This compound is a hydroxamic acid-based, membrane-permeable iron chelator. Its primary mechanism of action is to bind with intracellular "free" or "chelatable" iron, forming a stable complex that prevents the iron from participating in redox reactions, such as the Fenton reaction, which generates highly toxic hydroxyl radicals. This action is particularly relevant in scenarios of ischemia-reperfusion injury, where a burst of reactive oxygen species can cause significant cellular damage.[1]

Research has primarily focused on the application of this compound as an additive to organ preservation solutions, specifically Histidine-Tryptophan-Ketoglutarate (HTK) solutions.[1][2] In this context, this compound is intended to reduce cold storage-induced injuries to donor organs like the heart and liver.[1][2] Studies have shown that the addition of this compound to preservation solutions can lead to improved organ function post-transplantation, an effect attributed to the chelation of redox-active intracellular iron.[1][2]

Core Mechanism: Intracellular Iron Chelation

The therapeutic premise of this compound is its ability to access and sequester the labile iron pool (LIP) within the cell. The LIP is a transient pool of chelatable, redox-active iron that is not yet incorporated into stable proteins like ferritin or heme. This compound, by permeating the cell membrane, directly interacts with this pool.

Caption: Mechanism of this compound action.

Effects on Iron Homeostasis Pathways

While specific quantitative data on how this compound alters the expression of iron-regulating proteins is not yet available, its action of sequestering the LIP would be expected to influence the cell's iron-sensing and regulatory machinery. Key proteins in this pathway include:

-

Transferrin Receptor (TfR): Responsible for the uptake of iron into the cell from transferrin in the blood.[3] Cellular iron deficiency typically leads to an upregulation of TfR to increase iron import.

-

Ferritin: The primary intracellular iron storage protein.[4] High intracellular iron levels induce ferritin synthesis to safely store the excess iron, while low iron levels suppress its synthesis.[5] this compound, by reducing the LIP, would likely lead to decreased ferritin expression over time.

-

Ferroportin: The only known cellular iron exporter, responsible for releasing iron from the cell into circulation.[3] Its expression is tightly regulated by the hormone hepcidin.

The interplay of these proteins maintains iron homeostasis. Chelation of the LIP by this compound would signal a state of iron deficiency, likely prompting a cellular response aimed at increasing iron uptake and reducing storage.

Quantitative Data Summary

As of the current literature, specific studies quantifying the dose-dependent effects of this compound on intracellular iron concentrations, ferritin levels, or transferrin receptor expression are not publicly available. The existing research focuses on the functional outcomes of its iron-chelating activity in organ preservation.[1][2] The tables below are presented as templates for researchers to populate when conducting such quantitative studies.

Table 1: Effect of this compound on Intracellular Iron Concentration

| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Intracellular Iron (nmol/mg protein) | Fold Change vs. Control |

|---|---|---|---|---|

| Control | 0 | 24 | e.g., 2.5 ± 0.3 | 1.0 |

| This compound | 10 | 24 | Data to be determined | TBD |

| This compound | 50 | 24 | Data to be determined | TBD |

| this compound | 100 | 24 | Data to be determined | TBD |

Table 2: Effect of this compound on Iron-Related Protein Expression

| Treatment Group | This compound Conc. (µM) | Ferritin H (Fold Change) | Transferrin Receptor 1 (Fold Change) |

|---|---|---|---|

| Control | 0 | 1.0 | 1.0 |

| This compound | 50 | Data to be determined | Data to be determined |

| this compound | 100 | Data to be determined | Data to be determined |

Experimental Protocols

To assess the impact of this compound on intracellular iron, several robust methods can be employed.

Measurement of Total Intracellular Iron by ICP-MS

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying total elemental iron.

Protocol:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound for a specified duration.

-

Cell Harvesting: Wash cells twice with ice-cold PBS to remove extracellular iron. Pellet the cells by centrifugation (e.g., 800 x g for 5 minutes).[6]

-

Cell Lysis and Digestion:

-

Lyse the cell pellet using RIPA buffer.[6] Determine the protein concentration of a small aliquot using a BCA assay for later normalization.[6]

-

Transfer the remaining lysate to a trace metal-grade tube and add concentrated nitric acid (e.g., 67-69%).[6]

-

Heat the samples at 50-60°C for 1-2 hours to digest the organic material.[6]

-

-

Sample Preparation: Dilute the digested samples with purified water and spike with an internal standard (e.g., Gallium).[6]

-

Analysis: Analyze the samples using an ICP-MS instrument. Generate a standard curve using known concentrations of an iron standard to quantify the iron content in the samples.[7]

-

Normalization: Normalize the final iron concentration to the total protein content of the initial lysate.[6]

Measurement of Intracellular Iron by Colorimetric Assay (Ferene-S)

This method provides a convenient and accurate spectrophotometric alternative to ICP-MS.

Protocol:

-

Cell Culture and Lysis: Culture, treat, and harvest cells as described above. Lyse cells using an appropriate lysis buffer.

-

Assay Preparation: Prepare a working solution containing Ferene-S, L-ascorbic acid (to reduce Fe³⁺ to Fe²⁺), and an ammonium acetate buffer.[7]

-

Reaction: Add the cell lysate directly to the working solution. The Fe²⁺ will form a stable, colored complex with Ferene-S. Incubate at room temperature as required for color development (can be up to 20 hours).[7]

-

Measurement: Measure the absorbance at 595 nm using a plate reader.[7]

-

Quantification: Determine the iron concentration by comparing the absorbance to a standard curve generated with known concentrations of FeCl₃.[7] Normalize to protein concentration.

Caption: Workflow for assessing intracellular iron.

Conclusion

This compound represents a promising tool for mitigating iron-induced cellular damage. While its efficacy has been demonstrated in the context of organ preservation, further research is required to fully elucidate its effects on the broader pathways of intracellular iron metabolism. The protocols and frameworks provided in this guide offer a clear path for researchers to quantitatively assess the impact of this compound and similar compounds, paving the way for potential therapeutic applications in a range of pathologies linked to iron dysregulation.

References

- 1. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eclinpath.com [eclinpath.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Intracellular iron measurements by ICP-MS [protocols.io]

- 7. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LK-614 in the Prevention of Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a critical contributor to cellular damage in a range of pathologies, including ischemia-reperfusion injury. LK-614, a lipophilic, membrane-permeable hydroxamic acid derivative, has emerged as a potent iron-chelating agent with significant cytoprotective effects. This technical guide provides a comprehensive overview of the role of this compound in preventing oxidative stress, with a focus on its mechanism of action, relevant signaling pathways, and experimental validation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Introduction to Oxidative Stress and Iron's Role

Oxidative stress is a deleterious process that can lead to damage of lipids, proteins, and DNA, ultimately resulting in cellular dysfunction and death. A key catalyst in the generation of the most aggressive ROS, the hydroxyl radical (•OH), is the presence of free, redox-active iron. Through the Fenton reaction, ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, which can indiscriminately damage cellular components.

In the context of organ transplantation, cold storage and subsequent reperfusion create an environment ripe for oxidative stress. The combination of cold storage and certain components of preservation solutions can lead to an increase in the intracellular pool of chelatable iron.[1] Upon reoxygenation during reperfusion, this labile iron pool fuels a burst of ROS production, contributing significantly to ischemia-reperfusion injury.[1][2]

This compound: A Membrane-Permeable Iron Chelator

This compound is a synthetic, lipophilic hydroxamic acid derivative designed to readily cross cellular membranes.[3][4] Its primary mechanism of action in preventing oxidative stress is its ability to chelate intracellular iron.[3][5] By sequestering iron in a redox-inactive complex, this compound effectively inhibits the Fenton reaction, thereby preventing the formation of highly damaging hydroxyl radicals.[6] This targeted approach of removing the catalyst of ROS production makes this compound a promising therapeutic agent for conditions associated with iron-driven oxidative stress.

Quantitative Data on the Efficacy of this compound

The protective effects of this compound have been demonstrated in various preclinical models, particularly in the context of organ preservation. The following tables summarize key quantitative data from studies evaluating the efficacy of this compound in preventing cellular damage.

Table 1: Efficacy of this compound in an Isolated Perfused Rat Liver Model

| Parameter | Control (HTK Solution) | Modified HTK + this compound | Reference |

| Lactate Dehydrogenase (LDH) Leakage (U/L) | 553 | Significantly lower than control | [3] |

| Alanine Aminotransferase (ALT) Release (U/L) | 27.3 | 0.6 | [3] |

| Bile Secretion | Lower | Significantly higher than control | [3][5] |

| Hepatic Microcirculation | Impaired | Preserved | [5] |

Table 2: Efficacy of this compound in a Heterotopic Rat Heart Transplantation Model

| Parameter | Control (Traditional HTK) | HTK-2 (with Deferoxamine and this compound) | Reference |

| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 60 ± 39 | [1][2] |

| dP/dt minimal (mmHg/s) | -871 ± 188 | -660 ± 446 | [1][2] |

Note: In this specific cardiac study, the addition of iron chelators did not show a beneficial effect, which the authors suggest may be due to the specific model and solution composition.[1][2]

Signaling Pathways Modulated by this compound

The primary action of this compound, iron chelation, can influence several downstream signaling pathways that are intricately linked to the cellular response to oxidative stress. While direct studies on this compound's effect on these pathways are limited, the known consequences of iron chelation allow for the postulation of its involvement in modulating key signaling cascades.

References

- 1. Cellular Iron Depletion Stimulates the JNK and p38 MAPK Signaling Transduction Pathways, Dissociation of ASK1-Thioredoxin, and Activation of ASK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of nuclear factor kappa B pathway protects myocardial ischemia/reperfusion injury in rats under treatment with abnormal savda munziq - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protective effect of iron isomaltoside on myocardial ischemia-reperfusion injury via the suppression of KLF4/NF-κB signaling | PLOS One [journals.plos.org]

- 4. Pharmacological Protection against Ischemia-Reperfusion Injury by Regulating the Nrf2-Keap1-ARE Signaling Pathway [mdpi.com]

- 5. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myocardial reperfusion injury and oxidative stress: Therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on LK-614 in Myocardial Protection: An In-depth Technical Guide

Introduction

Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiac surgery and the management of acute myocardial infarction. The restoration of blood flow to the ischemic heart, while essential, paradoxically triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), inflammation, and cell death, ultimately compromising cardiac function. A key contributor to this oxidative damage is the release of iron from intracellular stores during ischemia, which catalyzes the formation of highly reactive hydroxyl radicals upon reperfusion. This has led to the investigation of iron-chelating agents as a potential therapeutic strategy to mitigate I/R injury. This technical guide provides a detailed overview of the preliminary research on LK-614, a novel iron chelator, in the context of myocardial protection. The guide is intended for researchers, scientists, and drug development professionals, and will focus on the available quantitative data, experimental methodologies, and the theoretical signaling pathways involved.

Core Focus: The Längle et al. (2010) Study

To date, the primary investigation into the role of this compound in myocardial protection is a study by Längle and colleagues, which examined the effects of adding this compound and another iron chelator, deferoxamine, to a histidine-tryptophan-ketoglutarate (HTK) cardioplegic solution. The study utilized a heterotopic rat heart transplantation model to assess myocardial function after a period of cold ischemia.

Quantitative Data Presentation

The key findings from the Längle et al. (2010) study are summarized in the table below. The study compared a traditional HTK solution (Control) with two modified solutions: HTK-1, which was supplemented with L-arginine and N-alpha-acetyl-l-histidine, and HTK-2, which contained the iron chelators deferoxamine and this compound.

| Experimental Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) | Energy Charge Potentials |

| HTK-1 | 106 ± 33 | -1388 ± 627 | Not Significantly Different |

| HTK-2 (with this compound) | 60 ± 39 | -660 ± 446 | Not Significantly Different |

| Control (Traditional HTK) | 67 ± 8 | -871 ± 188 | Not Significantly Different |

* P<0.05 compared to the other groups. Data extracted from Längle F, et al. Interact Cardiovasc Thorac Surg. 2010.

Interpretation of Data: The results of this preliminary study were unexpected. The addition of iron chelators, including this compound, to the HTK solution (HTK-2 group) did not confer any myocardial protection. In fact, this group showed diminished beneficial effects on myocardial contractility and relaxation compared to the HTK-1 group, and was not significantly better than the traditional HTK control. Conversely, the HTK-1 solution, containing L-arginine and N-alpha-acetyl-l-histidine, demonstrated a significant improvement in left ventricular systolic pressure and dP/dt minimal, indicating enhanced myocardial function.

Experimental Protocols

While the full manuscript of the Längle et al. (2010) study is not publicly available, a generalized experimental protocol for a heterotopic rat heart transplantation model, typical for such a study, is detailed below.

Experimental Animals and Groups

-

Animals: Male rats are typically used for this model.

-

Experimental Groups (n=10 per group, as in the Längle et al. study):

-

Control Group: Donor hearts are arrested and stored in traditional Histidine-Tryptophan-Ketoglutarate (HTK) solution (Custodiol).

-

HTK-1 Group: Donor hearts are arrested and stored in HTK solution supplemented with L-arginine and N-alpha-acetyl-l-histidine.

-

HTK-2 Group: Donor hearts are arrested and stored in HTK solution supplemented with the iron chelators deferoxamine and this compound.

-

Cardioplegic Solutions

-

Base Solution (Custodiol HTK): A low-sodium, low-potassium solution containing histidine as a buffer, tryptophan for membrane stabilization, and ketoglutarate for ATP production during reperfusion.

-

Additives:

-

HTK-1: L-arginine and N-alpha-acetyl-l-histidine. The precise concentrations are not specified in the abstract.

-

HTK-2: Deferoxamine and this compound. The precise concentrations are not specified in the abstract.

-

Surgical Procedure: Heterotopic Heart Transplantation

This is a widely used experimental model to study organ preservation and ischemia-reperfusion injury.[1][2][3][4]

-

Donor Heart Procurement:

-

The donor rat is anesthetized.

-

A median sternotomy is performed to expose the heart.

-

The aorta and pulmonary artery are isolated.

-

The heart is arrested by infusing 20 ml of the respective cold cardioplegic solution into the aortic root.

-

The heart is then excised and stored at 4°C for a defined period (1 hour in the Längle et al. study).

-

-

Recipient Procedure:

-

The recipient rat is anesthetized.

-

A midline laparotomy is performed to expose the abdominal aorta and inferior vena cava.

-

The vessels are clamped, and small incisions are made.

-

The donor heart's aorta is anastomosed end-to-side to the recipient's abdominal aorta.

-

The donor heart's pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.

-

The clamps are released, and the transplanted heart is reperfused with the recipient's blood.

-

Assessment of Myocardial Function

-

After a period of reperfusion (1 hour in the Längle et al. study), the function of the transplanted heart is assessed.

-

A catheter is inserted into the left ventricle of the transplanted heart to measure parameters such as:

-

Left Ventricular Systolic Pressure (LVSP)

-

End-Diastolic Pressure (LVEDP)

-

Maximum rate of pressure rise (dP/dt max)

-

Minimum rate of pressure fall (dP/dt min)

-

Biochemical Analysis

-

At the end of the experiment, the heart tissue is typically freeze-clamped for biochemical analysis, such as the measurement of high-energy phosphates (ATP, ADP, AMP) to determine the energy charge potential.

Mandatory Visualizations

Experimental Workflow

Theoretical Signaling Pathway of Iron-Mediated Reperfusion Injury

Proposed Signaling Pathway for Cardioprotection by HTK-1

Discussion and Future Directions

The preliminary findings on this compound in myocardial protection are both surprising and informative. The theoretical basis for using an iron chelator to mitigate ischemia-reperfusion injury is strong, as iron is a known catalyst for the production of damaging reactive oxygen species.[5][6][7][8] The process of ferroptosis, an iron-dependent form of regulated cell death, is increasingly recognized as a key mechanism in myocardial ischemia-reperfusion injury.[1][9][10][11] Therefore, the expectation was that this compound, by sequestering free iron, would reduce oxidative stress and subsequent cardiomyocyte death.

However, the Längle et al. (2010) study did not support this hypothesis. The addition of this compound and deferoxamine to the cardioplegic solution failed to improve, and in fact, appeared to diminish, the recovery of myocardial function post-transplantation. This raises several important questions that warrant further investigation:

-

Dosage and Formulation: The concentration of this compound and deferoxamine used in the study is unknown. It is possible that the dosage was suboptimal or, conversely, that it reached a level that exerted toxic effects, potentially interfering with essential iron-dependent cellular processes.

-

Combined Chelator Effects: The study used a combination of two iron chelators. The interaction between this compound and deferoxamine is not described, and it is possible that their combined effect is different from their individual actions.

-

Complexity of the In Vivo Model: The heterotopic heart transplantation model, while valuable, involves systemic responses in the recipient animal that could influence the outcome. The observed effects may not be solely due to the direct action of the cardioplegic solution on the donor heart.

-

Alternative Mechanisms: The superior performance of the HTK-1 group suggests that enhancing nitric oxide bioavailability through L-arginine supplementation may be a more effective strategy for myocardial protection in this model.[12][13][14][15][16]

Future research should focus on:

-

Dose-response studies: A systematic evaluation of different concentrations of this compound is needed to determine if a therapeutic window for myocardial protection exists.

-

Mechanistic studies: In vitro studies using isolated cardiomyocytes could help elucidate the direct effects of this compound on cellular viability, oxidative stress, and mitochondrial function in a more controlled environment.

-

Comparative studies: The efficacy of this compound should be compared directly with other iron chelators and cardioprotective strategies.

-

Assessment of Ferroptosis Markers: Future studies should include the measurement of specific markers of ferroptosis, such as lipid peroxidation products and the expression of GPX4, to directly assess the impact of this compound on this cell death pathway.

The preliminary investigation of this compound in myocardial protection, as detailed in the Längle et al. (2010) study, yielded counterintuitive results, challenging the straightforward application of iron chelation as a cardioprotective strategy in this specific experimental context. While the theoretical rationale remains compelling, this early data underscores the complexity of modulating iron homeostasis in the setting of ischemia-reperfusion. The unexpected negative outcome highlights the critical need for further rigorous, multi-faceted research to understand the true potential, or lack thereof, of this compound in myocardial protection. The findings from the HTK-1 group in the same study suggest that alternative pathways, such as the L-arginine-nitric oxide system, may hold greater promise and should be further explored. This technical guide serves as a summary of the current, albeit limited, knowledge on this compound and as a call for more detailed and mechanistic future studies.

References

- 1. Ferroptosis and myocardial ischemia-reperfusion: mechanistic insights and new therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. OBM Transplantation | Review of Heterotopic Heart Transplantation Models in Rats [lidsen.com]

- 4. Frontiers | Rat Heterotopic Heart Transplantation Model to Investigate Unloading-Induced Myocardial Remodeling [frontiersin.org]

- 5. Iron-Induced Damage in Cardiomyopathy: Oxidative-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Iron Overload, Oxidative Stress, and Ferroptosis in the Failing Heart and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Role of Iron‐Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Ferroptosis and its Potential Determinant Role in Myocardial Susceptibility to Ischemia/Reperfusion Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of the L-arginine/nitric oxide pathway in myocardial ischaemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of L-arginine-nitric oxide pathway in myocardial reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. portlandpress.com [portlandpress.com]

- 16. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Investigation of the Molecular Glue Degrader, PRLX-93936, in Cancer Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identity: Initial inquiries for "LK-614" in the context of cancer cell culture protocols revealed ambiguity. Publicly available scientific literature more prominently describes PRLX-93936 , a clinical-stage anti-cancer compound with a well-defined mechanism of action relevant to the requested protocols. It is plausible that "this compound" is a misnomer or a less common identifier for this or a related compound. These notes and protocols are therefore based on the published data for PRLX-93936, a molecular glue that induces the degradation of the nuclear pore complex.

I. Application Notes

Introduction: PRLX-93936 is a clinical-stage small molecule with potent antitumor activity.[1][2] It functions as a "molecular glue," a class of compounds that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[3][4][5][6] This mechanism of action offers a promising therapeutic strategy for cancers dependent on the targeted proteins.

Mechanism of Action: PRLX-93936 directly binds to the E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21).[3][4][5][7][8] This binding event reprograms TRIM21 to recognize and ubiquitinate proteins of the nuclear pore complex (NPC), such as NUP98.[7][9][10] The ubiquitinated nucleoporins are then targeted for degradation by the proteasome.[3][5] The degradation of the NPC disrupts nuclear transport, leading to an accumulation of certain proteins in the nucleus and a loss of short-lived cytoplasmic mRNA transcripts.[7] This ultimately induces apoptosis in cancer cells.[1][2][7] The cytotoxic effects of PRLX-93936 are highly correlated with TRIM21 expression levels, suggesting a potential biomarker for patient stratification.[3][5]

II. Quantitative Data

The following table summarizes the cytotoxic effects of PRLX-93936 in various cancer cell lines.

| Cell Line | Cancer Type | EC50/IC50 | Notes |

| OCI-AML-3 | Acute Myeloid Leukemia | ~100 nM | Highly sensitive.[5] |

| Jurkat | T-cell Leukemia | ~100 nM | Highly sensitive.[5] |

| Various | Breast, colon, lung, melanoma, ovary, kidney, pancreas | <1000 nM (for 29 of 36 cell lines) | Broad antitumor activity.[1] |

| NCI-60 panel | Various | < 1 µM (for 32 of 57 cell lines) | Highly active with a unique mechanism of action.[1] |

| OCI-AML-3 TRIM21 KO | Acute Myeloid Leukemia | >50 µM | Demonstrates TRIM21-dependency.[5] |

| Jurkat TRIM21 KO | T-cell Leukemia | >50 µM | Demonstrates TRIM21-dependency.[5] |

| C33A | Cervical Cancer | >10 µM (parental) | Resistant to PRLX-93936.[5] |

| C33A (TRIM21 overexpression) | Cervical Cancer | Sensitized to PRLX-93936 | Overexpression of TRIM21 induces sensitivity.[5] |

III. Signaling Pathway and Experimental Workflow Diagrams

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]

- 8. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vivo Dissolution of LK-614

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dissolution of LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide), a membrane-permeable iron chelator, for in vivo research applications. Due to its low aqueous solubility, appropriate formulation strategies are critical for achieving accurate and reproducible results in animal studies. This document outlines recommended solvents, excipients, and detailed protocols for preparing both oral and injectable formulations of this compound. A decision-making workflow is also provided to guide researchers in selecting the most suitable dissolution strategy.

Introduction to this compound

This compound is a small molecule inhibitor with a molecular weight of 211.21 g/mol .[1] It functions as a membrane-permeable iron chelator and has been investigated for its potential role in reducing cold-induced cellular damage.[1][2] Its chemical structure and properties, particularly its low water solubility (estimated to be less than 1 mg/mL), necessitate the use of specific formulation techniques for effective in vivo delivery.[3]

Solubility Profile of this compound

Table 1: Solubility Characteristics and Recommended Formulations for this compound

| Solvent/Vehicle System | Solubility | Recommended Formulation Type | Notes |

| Water / Saline | Low (< 1 mg/mL)[3] | Suspension | Not suitable for preparing a true solution at higher concentrations. |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Stock solution, Co-solvent | A primary solvent for creating a high-concentration stock solution.[3] |

| Ethanol | May be soluble | Co-solvent | Often used in combination with other solvents. |

| PEG400 | Soluble[3] | Solution (Oral) | A common vehicle for oral solutions. |

| Corn Oil | Soluble (with co-solvent) | Solution/Suspension (Injectable) | Used as a vehicle for injectable formulations, often with DMSO as a co-solvent.[3] |

| 0.5% Carboxymethyl Cellulose (CMC) | Insoluble | Suspension (Oral) | A common suspending agent for oral administration.[3] |

| 0.25% Tween 80 + 0.5% CMC | Insoluble | Suspension (Oral) | The addition of a surfactant can improve wetting and suspension stability.[3] |

Experimental Protocols

The following protocols provide step-by-step instructions for preparing common formulations of this compound for in vivo studies. It is recommended to prepare formulations fresh on the day of use.

Preparation of a High-Concentration Stock Solution in DMSO

This protocol is the first step for preparing many of the final dosing formulations.

Materials:

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

Procedure:

-

Accurately weigh the desired amount of this compound powder.

-

Add a precise volume of DMSO to achieve the target stock concentration (e.g., 25 mg/mL).

-

Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.

-

Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol for Oral Suspension in 0.5% Carboxymethyl Cellulose (CMC)

This is a common and straightforward method for oral administration when a true solution is not required.

Materials:

-

This compound powder

-

Carboxymethyl cellulose sodium (CMC Na)

-

Deionized water (ddH₂O)

Procedure:

-

Prepare the 0.5% CMC Na vehicle:

-

Weigh 0.5 g of CMC Na.

-

Add the CMC Na to 100 mL of ddH₂O.

-

Stir or vortex until a clear, viscous solution is formed. This may take some time.

-

-

Prepare the this compound suspension:

-

Accurately weigh the required amount of this compound powder to achieve the final desired concentration (e.g., for a 2.5 mg/mL suspension in 10 mL, weigh 25 mg of this compound).

-

Add the this compound powder to the prepared 0.5% CMC Na solution.

-

Vortex or sonicate the mixture until a uniform suspension is achieved.

-

Ensure the suspension is well-mixed immediately before each administration.

-

Protocol for Injectable Formulation in a DMSO/Corn Oil Vehicle

This formulation is suitable for subcutaneous (SC) or intraperitoneal (IP) injections.

Materials:

-

This compound stock solution in DMSO (e.g., 25 mg/mL)

-

Corn oil, sterile

Procedure:

-

Aseptically, in a sterile tube, add the required volume of the this compound stock solution in DMSO.

-

Add the appropriate volume of sterile corn oil to achieve the desired final concentration and vehicle ratio (e.g., for a 10% DMSO in corn oil formulation, add 9 parts corn oil to 1 part this compound/DMSO stock solution).

-

Vortex the mixture thoroughly to ensure a uniform solution or fine suspension.

-

Example: To prepare 1 mL of a 2.5 mg/mL this compound solution in 10% DMSO/90% corn oil:

-

Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.

-

Add 900 µL of sterile corn oil.

-

Vortex until a clear solution or uniform suspension is formed.[3]

-

-

Visualization of Formulation Selection Workflow

The selection of an appropriate formulation strategy for this compound depends on the desired route of administration and the target concentration. The following diagram illustrates a logical workflow for this decision-making process.

Caption: Decision workflow for selecting an appropriate this compound formulation.

Discussion and Best Practices

-

Initial Solubility Testing: Before proceeding with a large-scale formulation, it is advisable to perform small-scale solubility tests with a minute amount of this compound to confirm its behavior in the chosen vehicle system.

-